molecular formula C13H22N2O2 B13221231 Tert-butyl3-(prop-2-ynylamino)piperidine-1-carboxylate

Tert-butyl3-(prop-2-ynylamino)piperidine-1-carboxylate

Cat. No.: B13221231
M. Wt: 238.33 g/mol
InChI Key: ODMQGNKVRVWUAO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₂N₂O₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-5-8-14-11-7-6-9-15(10-11)12(16)17-13(2,3)4/h1,11,14H,6-10H2,2-4H3

InChI Key

ODMQGNKVRVWUAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC#C

Origin of Product

United States

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